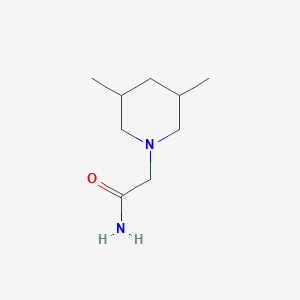
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide, also known as DMPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPPA is a morpholine derivative that has been synthesized using various methods.
科学的研究の応用
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models.
作用機序
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the brain. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which leads to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and have neuroprotective effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it useful for studying the role of these enzymes in various biological processes. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experimental settings. This compound also has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, more research is needed to understand the long-term effects of this compound on the brain and body.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it useful for studying the role of these enzymes in various biological processes. This compound has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including poor solubility and a relatively short half-life. Future research on this compound should focus on the development of new synthetic methods and formulations, as well as further exploring its potential applications in the treatment of neurological disorders.
合成法
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,6-dimethylmorpholine and N-phenylacetyl chloride in the presence of a base such as triethylamine. This method results in the formation of this compound with a yield of around 80%.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)18-11)10-14(17)15-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPUBPXAKQFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

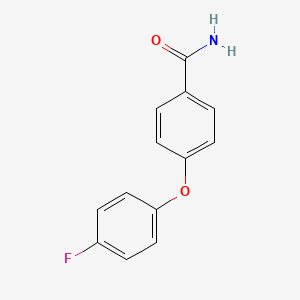
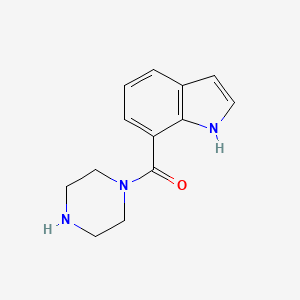
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
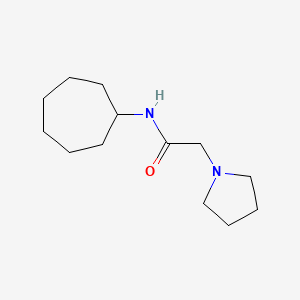
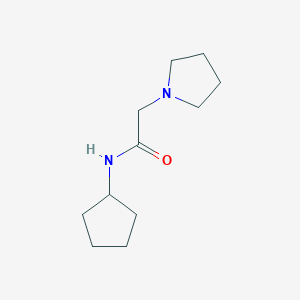
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)


